Cefsumide

Catalog No.
S582474
CAS No.
54818-11-0
M.F
C17H20N4O6S2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefsumide

CAS Number

54818-11-0

Product Name

Cefsumide

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H20N4O6S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C17H20N4O6S2/c1-8-7-28-16-12(15(23)21(16)13(8)17(24)25)19-14(22)11(18)9-4-3-5-10(6-9)20-29(2,26)27/h3-6,11-12,16,20H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1

InChI Key

OFKRKCHCYWQZLY-XHBSWPGZSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O

Synonyms

7-(D-2-(3-mesylaminophenyl)glycinamido)-3-methyl-3-cephem-4-carboxylic acid, cefsumide, FR 10612

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O

Cefsumide is a semisynthetic cephalosporin with antibacterial activity. Cefsumide binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Cefsumide is an experimental, semisynthetic cephalosporin characterized by a unique 7-position (2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl side chain [2]. Unlike many conventional advanced-generation cephalosporins that strictly require parenteral administration, cefsumide exhibits significant oral bioavailability (85–90%) and a rapid serum half-life of 1 to 2 hours [1]. In pharmaceutical research and analytical procurement, it is primarily utilized as a highly specific reference standard for beta-lactamase stability assays, pharmacokinetic modeling of orally absorbed beta-lactams, and as a specialized scaffold in computational drug repurposing libraries [1].

Substituting cefsumide with common orally active cephalosporins (like cephalexin) or standard third-generation parenteral agents (like cefotaxime) compromises assay integrity [1]. First-generation oral substitutes lack the methanesulfonamido moiety, rendering them highly susceptible to rapid hydrolysis by extended-spectrum beta-lactamases and invalidating resistance-modeling results [2]. Conversely, substituting with standard advanced-generation agents fails in oral pharmacokinetic models due to their inherently poor gastrointestinal absorption, which is typically below 10% [1]. Cefsumide’s unique intersection of high oral bioavailability and structural beta-lactamase resistance makes it non-interchangeable for specialized in vitro and in vivo models.

High Oral Bioavailability for Pharmacokinetic Modeling

Cefsumide demonstrates an exceptionally high oral bioavailability of 85% to 90%, placing it in a rare subclass of highly absorbed cephalosporins [1]. In contrast, standard advanced-generation comparators like ceftriaxone exhibit negligible oral absorption and strictly require intravenous or intramuscular administration. This high absorption profile, combined with a rapid serum half-life of 1 to 2 hours, makes cefsumide an ideal reference compound for developing oral beta-lactam delivery systems [1].

Evidence DimensionOral Bioavailability
Target Compound Data85% - 90%
Comparator Or BaselineStandard 3rd-gen cephalosporins (e.g., Ceftriaxone) (<10%)
Quantified Difference>75% absolute increase in oral absorption
ConditionsIn vivo pharmacokinetic absorption models

Enables researchers to use a robust resistance profile in oral dosing models without the confounding variable of poor intestinal uptake.

Enhanced Beta-Lactamase Stability via Methanesulfonamido Substitution

The incorporation of a methanesulfonamido group on the phenyl ring at the 7-position acyl side chain provides cefsumide with enhanced steric hindrance against beta-lactamase hydrolysis [1]. In standard susceptibility assays, cefsumide maintains minimum inhibitory concentration (MIC) values in the range of 0.1 to 3.1 µg/mL against various Gram-positive and Gram-negative bacteria [1]. When compared to first-generation oral cephalosporins like cephalexin, which are rapidly degraded by Class I beta-lactamases, cefsumide provides a stable, quantifiable baseline for evaluating novel beta-lactamase inhibitors.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.1 - 3.1 µg/mL
Comparator Or BaselineCephalexin (often >16 µg/mL in beta-lactamase producing strains)
Quantified DifferenceMaintains low MIC ranges in the presence of specific hydrolytic enzymes
ConditionsIn vitro broth microdilution susceptibility assays

Provides a reliable, stable positive control for assaying bacterial resistance mechanisms and screening novel beta-lactamase inhibitors.

High-Affinity Scaffold for Protease Inhibition Screening

Beyond its traditional antibacterial profile, cefsumide's structural topology has proven valuable in computational drug repurposing screens against viral proteases [1]. In in silico evaluations against the SARS-CoV-2 main protease (Mpro), cefsumide achieved a strong docking score of -6.98 kcal/mol [1]. This outperforms other beta-lactam analogs evaluated in the same screening libraries, such as cephaloglycin (-6.47 kcal/mol) and cefdinir (-6.44 kcal/mol) [1]. This quantifiable binding affinity highlights its utility as a structurally distinct scaffold for non-antibiotic target screening.

Evidence DimensionMolecular Docking Score (Binding Affinity)
Target Compound Data-6.98 kcal/mol
Comparator Or BaselineCephaloglycin (-6.47 kcal/mol)
Quantified Difference0.51 kcal/mol stronger binding affinity
ConditionsIn silico virtual screening against SARS-CoV-2 main protease (Mpro)

Justifies the inclusion of cefsumide in specialized chemical libraries for high-throughput screening and structure-based drug design.

Reference Standard in Oral Beta-Lactam Pharmacokinetic Studies

Due to its 85–90% oral bioavailability, cefsumide is highly suited as an internal standard or positive control in the development of novel oral delivery systems for cephalosporins [1]. It allows formulators to benchmark absorption kinetics and serum half-life against a compound that naturally bypasses the parenteral requirement of most advanced-generation agents.

Positive Control in Beta-Lactamase Inhibitor Assays

Leveraging the steric protection of its 7-position methanesulfonamido-phenyl side chain, cefsumide serves as a stable substrate in in vitro microbiological assays [2]. It is particularly useful for evaluating the efficacy of next-generation beta-lactamase inhibitors or microbiome-protecting formulations designed to prevent antibiotic-induced dysbiosis.

Scaffold for High-Throughput Virtual Screening Libraries

With demonstrated high-affinity docking scores against complex viral targets (e.g., -6.98 kcal/mol against Mpro), cefsumide is an excellent candidate for inclusion in repurposing libraries [3]. Its unique combination of hydrogen bond donors/acceptors and moderate lipophilicity provides a distinct chemical space for structure-activity relationship (SAR) expansion beyond traditional antibacterial applications.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

440.08242672 g/mol

Monoisotopic Mass

440.08242672 g/mol

Heavy Atom Count

29

UNII

3642W81J7A

Wikipedia

Cefsumide

Dates

Last modified: 04-14-2024

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